4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline
Description
Historical Evolution of Tetrahydroisoquinoline Scaffolds in Medicinal Chemistry
The tetrahydroisoquinoline (THIQ) nucleus, a bicyclic amine with the formula C₉H₁₁N, has been a cornerstone of alkaloid research since the isolation of naphthyridinomycin in the 1970s. Early studies identified THIQ-based natural products such as saframycins and quinocarcin as potent antitumor agents, with saframycin A demonstrating nanomolar cytotoxicity against leukemia cells. These discoveries catalyzed efforts to synthesize THIQ analogs, leading to clinically approved agents like trabectedin, a marine-derived THIQ alkaloid used for soft tissue sarcoma.
The structural versatility of THIQ enables diverse interactions with biological targets. For instance, the planar aromatic system facilitates intercalation into DNA, while the basic nitrogen enhances solubility and bioavailability. Modern synthetic strategies, such as the branching double-annulation cascade (BDAC), have expanded access to fused THIQ scaffolds, enabling rapid exploration of structure-activity relationships (SAR). Table 1 summarizes key THIQ-derived therapeutics and their mechanisms.
Table 1: Clinically Relevant THIQ-Based Therapeutics
| Compound | Therapeutic Class | Mechanism of Action |
|---|---|---|
| Trabectedin | Anticancer | DNA minor groove alkylation |
| Cyanocycline C | Antibiotic | Topoisomerase II inhibition |
| Tetrazomine | Antitumor | Reactive oxygen species induction |
Significance of Pyrazole and Oxazole Heterocycles in Bioactive Compounds
Pyrazole, a five-membered ring with two adjacent nitrogen atoms, and oxazole, containing nitrogen and oxygen, are privileged scaffolds in drug design. Pyrazole derivatives like celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor) exemplify their clinical impact. The pyrazole ring’s tautomerism and hydrogen-bonding capacity enable precise modulation of enzyme active sites, as seen in fezolamine’s antidepressant activity.
Oxazole’s electron-deficient aromatic system enhances metabolic stability, making it prevalent in antimicrobials (e.g., cabotegravir) and anti-inflammatory agents (e.g., oxaprozin). Recent work by Brullo et al. demonstrated that 5-aminopyrazoles inhibit reactive oxygen species (ROS) production in neutrophils (IC₅₀ = 0.55–1.05 μM), highlighting their dual antioxidant and anti-inflammatory roles. Table 2 contrasts pyrazole and oxazole drugs.
Table 2: Pyrazole- vs. Oxazole-Containing FDA-Approved Drugs
| Heterocycle | Drug | Indication | Target |
|---|---|---|---|
| Pyrazole | Celecoxib | Arthritis | COX-2 |
| Pyrazole | Crizotinib | NSCLC | ALK/ROS1 |
| Oxazole | Cabotegravir | HIV prophylaxis | HIV integrase |
| Oxazole | Tafamidis | Transthyretin amyloidosis | Transthyretin stabilization |
Emergence of Hybrid Heterocyclic Systems in Drug Discovery
Hybrid systems merge pharmacophores to enhance target engagement and overcome resistance. For example, imidazo-pyrazole-catechol hybrids inhibit phosphodiesterase 4D3 (IC₅₀ = 1.05 mM) while scavenging ROS in endothelial cells. Similarly, THIQ-oxazole conjugates exploit the former’s DNA-binding capacity and the latter’s metabolic resilience, as seen in bioxalomycin α₁’s gram-positive antibacterial activity.
The target compound, 4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline, exemplifies this trend. The THIQ core may intercalate DNA or inhibit kinases, while the pyrazole and oxazole moieties could modulate solubility and secondary targets like COX-2 or NADPH oxidase.
Research Rationale and Scientific Objectives
The integration of THIQ, pyrazole, and oxazole addresses three critical challenges:
- Multitarget Engagement : Combining planar (THIQ) and polar (pyrazole/oxazole) regions enables simultaneous modulation of enzymes and nucleic acids.
- Metabolic Optimization : Oxazole’s stability counteracts THIQ’s susceptibility to hepatic oxidation, potentially extending half-life.
- Synergistic SAR : Substituents on the pyrazole (e.g., 1-methyl) and oxazole (e.g., 5-phenyl) allow fine-tuning of steric and electronic properties for selective binding.
Future studies should prioritize synthetic routes (e.g., BDAC for THIQ, Van Leusen reaction for oxazole), in vitro profiling against kinase and antimicrobial targets, and computational modeling to predict binding modes.
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-26-13-18(12-24-26)20-15-27(14-17-9-5-6-10-19(17)20)23(28)21-11-22(29-25-21)16-7-3-2-4-8-16/h2-13,20H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIDKFBXVIXGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The starting materials might include 1-methyl-1H-pyrazole, 5-phenyl-1,2-oxazole-3-carboxylic acid, and tetrahydroisoquinoline derivatives. Common synthetic routes could involve:
Formation of the pyrazole ring: This might be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Formation of the oxazole ring: This could involve cyclization of α-hydroxy ketones with amides.
Coupling reactions: The final compound might be synthesized through coupling reactions such as Suzuki or Heck coupling, involving palladium catalysts.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or tetrahydroisoquinoline moieties.
Reduction: Reduction reactions could be used to modify the oxazole ring or reduce any nitro groups present.
Substitution: Electrophilic or nucleophilic substitution reactions might be used to introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine
Medicinally, compounds with similar structures are often explored for their potential as anti-inflammatory, anti-cancer, or anti-microbial agents.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Structural Analogues of Tetrahydroisoquinoline Derivatives
Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline-Based Compounds
Key Observations:
- Substituent Effects: The target compound’s 1,2-oxazole group may offer superior metabolic stability compared to triazole or thiadiazole derivatives , while the pyrazole moiety aligns with intermediates like 4-(1-methylpyrazol-4-yl)-tetrahydroisoquinoline hydrochloride .
- Synthetic Complexity: The Ugi reaction in achieved 62% yield for a tetrahydroisoquinoline-carboxamide, suggesting feasible routes for the target compound’s synthesis .
Biological Activity
The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound consists of a tetrahydroisoquinoline core substituted with a pyrazole and an oxazole moiety. Its molecular formula is with a molecular weight of approximately 342.37 g/mol. The presence of multiple heterocycles suggests diverse pharmacological potential.
Antimicrobial Activity
Research indicates that compounds with pyrazole and oxazole rings exhibit significant antimicrobial properties. For instance:
- Pyrazolone derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. A study found that pyrazolone compounds could inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Oxazole derivatives are known for their antifungal properties, particularly against Candida albicans and Aspergillus niger. The incorporation of these moieties into the compound may enhance its antimicrobial efficacy .
Anticancer Activity
The tetrahydroisoquinoline framework is recognized for its anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer):
- A recent investigation reported that compounds with similar structures exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against various cancer cell lines . This suggests that the compound may possess comparable anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented:
- Compounds containing the pyrazolone nucleus have been shown to reduce inflammation in animal models, suggesting that the compound may also exhibit similar effects . This activity is crucial in treating conditions such as arthritis and other inflammatory diseases.
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling.
- DNA Interaction : The oxazole moiety may facilitate interaction with DNA or RNA, potentially leading to anticancer effects by disrupting cellular proliferation .
Data Summary
Case Studies
- Antimicrobial Efficacy : In a study evaluating various pyrazolone derivatives, it was found that compounds similar to our target exhibited significant antibacterial activity against multi-drug resistant strains.
- Cytotoxicity Profile : Another study assessed the cytotoxic effects of related tetrahydroisoquinoline derivatives on human cancer cell lines, revealing promising results that warrant further investigation into the specific mechanisms at play.
Q & A
Q. Q1. What are the critical steps for synthesizing 4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with ketones or esters under reflux conditions (e.g., toluene, sodium hydride) .
- Step 2: Introduction of the 1,2-oxazole moiety via condensation of carboxylic acid derivatives with hydroxylamine, followed by cyclization in POCl₃ .
- Step 3: Coupling of the tetrahydroisoquinoline fragment using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
Optimization Tips:
- Use HPLC to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., DMF for polar intermediates) .
- Control reaction temperature (e.g., 80–110°C for cyclization steps) to minimize side products .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hydrazine hydrate, toluene, 100°C | 65–75 | 92% |
| 2 | POCl₃, 80°C | 70–80 | 95% |
| 3 | Pd(PPh₃)₄, K₃PO₄ | 50–60 | 90% |
Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify proton environments (e.g., methyl groups on pyrazole at δ 2.5–3.0 ppm; carbonyl signals at δ 165–170 ppm) .
- IR Spectroscopy: Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and aromatic C-H bends at 700–800 cm⁻¹ .
- HPLC-MS: Use C18 columns (acetonitrile/water gradient) to assess purity and detect molecular ions (e.g., [M+H]+ at m/z 430–450) .
Advanced Research Questions
Q. Q3. How can molecular docking studies predict the biological activity of derivatives of this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes like 14α-demethylase (PDB: 3LD6) for antifungal activity or kinase domains (e.g., EGFR) for anticancer potential .
- Docking Workflow:
- Prepare the ligand (e.g., protonate at pH 7.4, minimize energy with AMBER).
- Grid generation around the active site (AutoDock Vina).
- Analyze binding poses for hydrogen bonds (e.g., pyrazole N-H with Thr318) and hydrophobic interactions (phenyl rings with Val130) .
Q. Table 2: Docking Scores for Derivatives
| Derivative | Target (PDB ID) | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| A | 3LD6 | -9.2 | H-bond: Thr318 |
| B | EGFR (1M17) | -8.7 | π-Stacking: Phe723 |
Q. Q4. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, IC50 protocols). For example, antifungal activity may vary due to Candida albicans strain differences .
- Structural Validation: Re-examine compound purity (HPLC) and stereochemistry (X-ray crystallography) to rule out batch variability .
- Mechanistic Studies: Use siRNA knockdown or enzyme inhibition assays to confirm target engagement .
Q. Q5. What strategies enhance the metabolic stability of this compound for in vivo studies?
Methodological Answer:
- Structural Modifications:
- Replace labile esters (e.g., methyl groups) with trifluoromethyl to reduce CYP450 metabolism .
- Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to slow oxidative degradation .
- In Silico Tools: Use ADMET Predictor™ to estimate half-life and optimize logP (aim for 2–3) .
Q. Q6. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- Core Modifications:
- Vary substituents on the pyrazole (e.g., 1-methyl vs. 1-ethyl) to assess steric effects .
- Replace 1,2-oxazole with 1,3,4-thiadiazole to enhance π-π stacking .
- Data-Driven Design:
- Correlate Hammett σ values of substituents with bioactivity (e.g., electron-donating groups improve antifungal IC50) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
